molecular formula C4H4BClO2S B067370 2-Chlorothiophene-3-boronic acid CAS No. 177734-82-6

2-Chlorothiophene-3-boronic acid

Cat. No.: B067370
CAS No.: 177734-82-6
M. Wt: 162.41 g/mol
InChI Key: JWVLMZZYJOJCTI-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-boronic acid is an organic compound with the chemical formula C4H4BClO2S. It is a boronic acid derivative of chlorothiophene, characterized by the presence of a boronic acid group attached to the thiophene ring. This compound is primarily used in organic synthesis and has significant applications in the fields of pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 2-Chlorothiophene-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiophene-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chlorothiophene-3-boronic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

(2-chlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLMZZYJOJCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625099
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-82-6
Record name B-(2-Chloro-3-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiophene-3-boronic acid
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